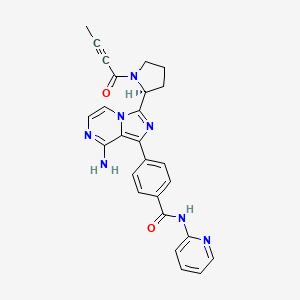

Acalabrutinib

描述

Acalabrutinib is a second-generation Bruton tyrosine kinase (BTK) inhibitor designed to improve specificity for BTK over off-target kinases, thereby reducing adverse events (AEs) associated with first-generation inhibitors like ibrutinib . It covalently binds to Cys481 in BTK, blocking B-cell receptor signaling critical in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . This compound’s active metabolite, ACP-5862, contributes to its efficacy and safety profile, with approximately 50% of the parent drug’s potency but a longer half-life, leading to prolonged BTK inhibition .

准备方法

合成路线和反应条件: 阿卡拉布替尼是通过多步合成过程合成的,该过程涉及形成关键中间体。合成以制备 4-(8-氨基-3-(1-丁-2-炔酰基吡咯烷-2-基)咪唑[1,5-a]吡嗪-1-基)-N-(吡啶-2-基)苯甲酰胺开始 . 反应条件通常涉及使用诸如乙腈之类的溶剂和诸如磷酸二氢钾之类的试剂 .

工业生产方法: 阿卡拉布替尼的工业生产涉及使用高效液相色谱法进行纯化的规模化合成 . 该过程经过优化,以确保高产量和高纯度,并制定了严格的质量控制措施 .

化学反应分析

Covalent Binding Mechanism to BTK

Acalabrutinib forms an irreversible covalent bond with C481 in BTK through a Michael addition reaction facilitated by its 2-butynamide moiety . The reaction proceeds via:

- Proton transfer-nucleophilic attack (PT-NA): The thiol group of C481 attacks the β-carbon of the 2-butynamide group.

- Tautomerization: Formation of a stable enol intermediate, followed by irreversible conversion to the keto form .

Key Findings:

- Water-assisted mechanism: Ab initio simulations confirm that a water molecule in BTK’s active site reduces the reaction barrier by stabilizing the transition state .

- Free energy barriers:

This difference in activation barriers explains this compound’s ≥80-fold selectivity for BTK over interleukin-2-inducible T-cell kinase (ITK) .

Metabolic Reactions

This compound undergoes CYP3A4-mediated oxidation and glutathione conjugation to form metabolites :

| Metabolic Pathway | Major Metabolites | Activity Relative to Parent Drug |

|---|---|---|

| CYP3A4 oxidation | ACP-5862 (major) | 50% potency for BTK inhibition |

| Glutathione conjugation | M25 (minor) | Inactive |

- ACP-5862 accounts for 34.7% of recovered drug mass, with a half-life of 6.9 hours .

- Elimination: 84% fecal, 12% renal .

Reaction Kinetics and Selectivity

Kinetic simulations using coupled differential equations reveal:

- BTK inhibition: 97–99% occupancy at steady state with 100 mg twice-daily dosing .

- Off-target reactivity: Minimal inhibition of Src-family kinases (IC₅₀ >1 μM) due to the 2-butynamide group’s lower electrophilicity compared to ibrutinib’s acrylamide .

Comparison with Ibrutinib:

| Parameter | This compound | Ibrutinib |

|---|---|---|

| BTK IC₅₀ (nM) | 3.0 | 0.5 |

| ITK IC₅₀ (nM) | 800 | 10 |

| T-cell kinase inhibition | None | LCK/SRC inhibition |

| Source: Biochemical assays |

Solubility and Stability

- pH-dependent solubility: Highly soluble at acidic pH (e.g., gastric fluid) but poorly soluble at neutral pH .

- Degradation pathways: Hydrolysis of the 2-butynamide group under alkaline conditions .

Reaction-Driven Design Advantages

This compound’s optimized reactivity profile addresses limitations of first-generation BTK inhibitors:

- Reduced off-target effects: The 2-butynamide group’s lower intrinsic reactivity minimizes covalent binding to non-target cysteines (e.g., EGFR, ITK) .

- Enhanced pharmacokinetics: Rapid absorption (Tₘₐₓ: 0.75 hours) and short half-life (0.9 hours) enable twice-daily dosing without cumulative toxicity .

科学研究应用

Chronic Lymphocytic Leukemia (CLL)

Acalabrutinib has been extensively studied in patients with CLL, particularly those who are intolerant to ibrutinib or have relapsed disease. Key findings include:

- Efficacy : In a cohort of 33 patients intolerant to ibrutinib, this compound demonstrated an overall response rate of 79% . A systematic review involving six clinical trials with 808 patients reported a pooled overall response rate of approximately 85%, indicating robust efficacy .

- Safety Profile : Compared to first-generation BTK inhibitors like ibrutinib, this compound has a more favorable safety profile, with reduced risks of atrial fibrillation and other adverse events .

- Combination Therapies : Ongoing studies are evaluating the efficacy of this compound in combination with other therapies, including immunomodulatory drugs, to enhance treatment outcomes .

Mantle Cell Lymphoma (MCL)

This compound is also indicated for MCL, where it has shown significant clinical activity:

- Clinical Trials : In clinical settings, this compound has been effective in both treatment-naive and relapsed/refractory MCL patients. The Phase II trial results indicated a high overall response rate and manageable toxicity .

- Long-Term Outcomes : Data suggest that this compound may improve progression-free survival rates compared to traditional therapies .

Other B-cell Malignancies

Research is ongoing into the use of this compound for other hematological malignancies:

- Waldenström Macroglobulinemia : Preliminary studies indicate potential efficacy in this condition, with ongoing trials assessing its role .

- Diffuse Large B-cell Lymphoma (DLBCL) : Trials are exploring the use of this compound as part of combination regimens for DLBCL, although results are still emerging .

COVID-19

Recent studies have investigated the potential use of this compound in managing severe respiratory syndrome associated with COVID-19. Its immunomodulatory effects may help mitigate hyper-inflammatory responses observed in severe cases . Early data suggest possible benefits in reducing cytokine storms, although further research is required to establish its efficacy in this context.

Case Studies

A selection of notable case studies highlights the effectiveness and safety of this compound:

作用机制

阿卡拉布替尼通过与布鲁顿酪氨酸激酶活性位点中的半胱氨酸残基形成共价键来发挥作用 . 这种抑制阻止了下游信号蛋白的激活,最终抑制了 B 细胞的增殖、运输、趋化性和粘附 .

类似化合物:

伊布替尼: 第一代布鲁顿酪氨酸激酶抑制剂。

扎努布替尼: 另一种第二代布鲁顿酪氨酸激酶抑制剂。

比较: 与伊布替尼相比,阿卡拉布替尼更具选择性,并且脱靶效应更少 . 与扎努布替尼相比,它还表现出较低的心房颤动和高血压等不良事件发生率 .

相似化合物的比较

Comparison with Ibrutinib

Efficacy

- Clinical Trials: In the ELEVATE-RR trial (NCT02477696), acalabrutinib demonstrated non-inferior progression-free survival (PFS) versus ibrutinib (median follow-up: 40.9 months; HR: 1.00, 95% CI: 0.79–1.27) in relapsed/refractory CLL .

- Preclinical Studies: Both inhibitors showed similar inhibition of BTK phosphorylation and downstream signaling (e.g., ERK, S6) in primary CLL cells.

Pharmacokinetics (PK)

- Metabolism : this compound is primarily metabolized by CYP3A, similar to ibrutinib. However, its active metabolite, ACP-5862, provides prolonged BTK inhibition due to a 2-fold higher AUC than the parent drug .

- Drug Interactions : Unlike ibrutinib, this compound’s absorption is reduced by proton-pump inhibitors (PPIs; ~24% lower Cmax) and high-fat meals (~54% lower Cmax) .

Comparison with Zanubrutinib

Efficacy

- Matching-Adjusted Indirect Comparison (MAIC) : After adjusting for trial differences (ASCEND vs. ALPINE), this compound and zanubrutinib showed comparable investigator-assessed PFS (HR: 0.90, 95% CI: 0.60–1.36) and 24-month PFS rates (76% vs. 78%) in relapsed/refractory CLL .

Structural and Mechanistic Differences

- Binding Mode : Zanubrutinib and ibrutinib share an acrylamide warhead, while this compound uses a butynamide group. This structural variation may reduce off-target interactions (e.g., with TEC kinase) .

- Kinase Selectivity : this compound and zanubrutinib exhibit similar BTK inhibition potency, but this compound’s metabolite-driven exposure may enhance target coverage .

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Active Metabolite (ACP-5862)

- Contribution to Efficacy : ACP-5862’s longer half-life (t1/2: ~15–20 hours vs. This compound’s ~1 hour) results in a total active moiety AUC 2-fold higher than the parent drug alone, ensuring sustained BTK occupancy .

- Safety Impact : Despite lower potency, ACP-5862’s kinase selectivity profile mirrors this compound, minimizing off-target toxicity .

Exposure-Response Relationships

- Total Active Moiety : Simulations show that combined this compound and ACP-5862 exposures correlate with prolonged BTK inhibition, supporting once-daily dosing .

Real-World and Cross-Trial Comparisons

Real-World Effectiveness

- Discontinuation Rates : this compound had lower discontinuation rates due to AEs (10%) versus ibrutinib (21%) in real-world CLL studies .

- Conflicting Data : One study reported shorter time to next treatment with this compound (adjusted HR: 1.89, 95% CI: 1.12–3.13), highlighting the need for longer follow-up .

Structural and Selectivity Insights

- BTK Binding : this compound’s BTK complex has a root-mean-square deviation (RMSD) of 0.7933 Å compared to ibrutinib, reflecting subtle conformational differences that may influence drug residence time .

- Kinase Profiling : this compound inhibits fewer off-target kinases (e.g., EGFR, ITK) than ibrutinib, explaining its improved cardiovascular safety .

Tables

Table 1: Efficacy Comparison in Key Trials

| Drug | Trial/Population | PFS HR (vs. Comparator) | 24-Month PFS Rate |

|---|---|---|---|

| This compound | ELEVATE-RR (CLL R/R) | 1.00 (vs. ibrutinib) | 76%* |

| Zanubrutinib | ALPINE (CLL R/R) | 0.90 (vs. This compound) | 78% |

*Estimated from MAIC-adjusted data .

生物活性

Acalabrutinib is a second-generation Bruton’s tyrosine kinase (BTK) inhibitor primarily used in the treatment of chronic lymphocytic leukemia (CLL) and other B-cell malignancies. Its development was driven by the need for more selective therapies with improved safety profiles compared to first-generation BTK inhibitors like ibrutinib. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound works by covalently binding to cysteine 481 in the BTK active site, inhibiting BTK enzymatic activity. This inhibition disrupts downstream signaling pathways crucial for B-cell proliferation and survival, particularly in malignant B-cells. The selectivity of this compound for BTK over other kinases minimizes off-target effects, which is a significant advantage over ibrutinib .

Pharmacokinetics

- Absorption: this compound has a geometric mean absolute bioavailability of approximately 25%, with peak plasma concentrations reached within 0.75 hours post-administration.

- Distribution: The mean steady-state volume of distribution is around 34 L, indicating extensive tissue distribution.

- Protein Binding: It exhibits high protein binding (approximately 97.5%) to human plasma proteins.

- Metabolism: this compound is primarily metabolized by CYP3A4, and its active metabolite, ACP-5862, contributes to its pharmacological effects .

Clinical Efficacy

The efficacy of this compound has been demonstrated in multiple clinical trials involving patients with CLL and other hematological malignancies. Key findings from significant studies are summarized in the table below.

| Study | Patient Population | Dosage | Overall Response Rate (ORR) | Complete Response Rate (CR) | Duration of Response (DOR) |

|---|---|---|---|---|---|

| ACE-CL-001 | Treatment-naive CLL | 100 mg twice daily | 97% | 7% | Not reached (48-month DOR rate: 97%) |

| Phase II Study (ibrutinib-intolerant) | Relapsed/refractory CLL | 100 mg twice daily | 61% | Not reported | Median PFS not reached |

| ACE-LY-003 | Relapsed/refractory marginal zone lymphoma (MZL) | 100 mg twice daily | 52.2% | 12.5% | Median PFS: 27.4 months |

Safety Profile

This compound is generally well-tolerated, but it does have associated adverse events (AEs). In the pivotal studies:

- Common AEs: Hypertension (22%), atrial fibrillation (5%), infections (reported in 57% of patients), and bleeding events.

- Serious AEs: Occurred in about 38% of patients, with some requiring treatment discontinuation due to second primary cancers or severe infections .

Case Studies

- Chronic Lymphocytic Leukemia : In a phase 1/2 trial involving previously untreated CLL patients, this compound demonstrated a high response rate and durable remissions over a median follow-up of four years. This study highlighted the drug's effectiveness in achieving significant tumor reduction while maintaining a manageable safety profile .

- Marginal Zone Lymphoma : Another study focused on patients with relapsed/refractory MZL showed that this compound monotherapy resulted in an ORR of 52.2%, indicating its potential as a therapeutic option for this patient population .

常见问题

Basic Research Questions

Q. What are the standard experimental protocols for assessing acalabrutinib’s BTK inhibition efficacy in preclinical models?

- Methodological Answer : Use kinase activity assays (e.g., ADP-Glo™) to quantify BTK inhibition in cell-free systems. For cellular models, employ B-cell lymphoma lines (e.g., TMD8) with phospho-BTK (Y223) Western blotting to confirm target engagement. Dose-response curves should be generated using serial dilutions (e.g., 0.1–1000 nM) to determine IC₅₀ values .

Q. How do researchers validate the specificity of this compound against off-target kinases?

- Methodological Answer : Utilize kinome-wide profiling (e.g., KINOMEscan®) to assess selectivity across >400 kinases. Follow-up with functional assays (e.g., calcium flux in T-cells for ITK inhibition) to confirm lack of off-target effects. Cross-reference results with published selectivity profiles from clinical trials (e.g., ELEVATE-TN) .

Q. What statistical models are recommended for analyzing time-to-progression data in this compound clinical trials?

- Methodological Answer : Apply Kaplan-Meier survival analysis with log-rank tests for unadjusted comparisons. For adjusted analyses, use Cox proportional hazards models incorporating covariates (e.g., TP53 mutation status, prior therapies). Address non-proportional hazards via time-dependent covariates or stratified models .

Advanced Research Questions

Q. How can researchers resolve contradictions in long-term efficacy data between this compound and comparator therapies (e.g., ibrutinib)?

- Methodological Answer : Conduct meta-analyses of pooled trial data (e.g., ELEVATE-TN, ASCEND) using random-effects models to account for heterogeneity. Validate findings with real-world evidence (RWE) from registries (e.g., Flatiron Health). Sensitivity analyses should test assumptions about progression rates and treatment crossover effects .

Q. What experimental designs are optimal for studying this compound resistance mechanisms in chronic lymphocytic leukemia (CLL)?

- Methodological Answer : Use longitudinal patient-derived xenograft (PDX) models or CRISPR-Cas9 mutagenesis screens to identify mutations (e.g., BTK C481S, PLCG2). Validate via single-cell RNA sequencing to detect clonal evolution. Pair with phosphoproteomics to map adaptive signaling pathways (e.g., PI3K/AKT) .

Q. How should researchers address uncertainties in economic models comparing this compound to chemoimmunotherapy?

- Methodological Answer : Incorporate probabilistic sensitivity analysis (PSA) to model parameter uncertainty (e.g., progression-free survival, drug costs). Use partitioned survival models with state transitions aligned with trial endpoints (e.g., ELEVATE-TN). Validate against alternative distributions (e.g., generalized gamma vs. exponential) for extrapolation .

Q. What frameworks ensure rigor in formulating research questions about this compound’s combination therapies?

- Methodological Answer : Apply PICO (Population: CLL patients; Intervention: this compound + venetoclax; Comparison: monotherapy; Outcome: MRD negativity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Align hypotheses with preclinical synergy data (e.g., enhanced apoptosis in co-culture assays) .

Q. Data Analysis & Reproducibility

Q. What steps ensure reproducibility in this compound pharmacokinetic/pharmacodynamic (PK/PD) studies?

- Methodological Answer : Standardize bioanalytical methods (e.g., LC-MS/MS for plasma concentration). Report PK parameters (AUC, Cmax, t₁/₂) with variability metrics (CV%). Share raw data and analysis scripts via repositories (e.g., Dryad) .

Q. How can researchers mitigate bias in observational studies of this compound’s cardiovascular safety profile?

- Methodological Answer : Use propensity score matching to balance covariates (e.g., age, hypertension). Apply competing risk regression (Fine-Gray model) to account for non-cardiac deaths. Validate with adjudicated endpoint data from RCTs .

Q. Translational Research

Q. What biomarkers are critical for stratifying patients in this compound trials?

- Methodological Answer : Prioritize BTK occupancy (flow cytometry), serum B-cell cytokines (e.g., CXCL13), and genomic markers (e.g., del(17p)). Validate in multicenter cohorts using harmonized assays .

Q. How can multi-omics data be integrated to predict this compound response heterogeneity?

属性

IUPAC Name |

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDENQIQQYWYTPO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026209 | |

| Record name | Acalabrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1420477-60-6 | |

| Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acalabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acalabrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACALABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。